molecular formula C18H20N2S4Zn B7909343 zinc;N-(2-ethylphenyl)carbamodithioate

zinc;N-(2-ethylphenyl)carbamodithioate

Cat. No.: B7909343
M. Wt: 458.0 g/mol
InChI Key: UYSXJSASEUDSPP-UHFFFAOYSA-L
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Description

Zinc;N-(2-ethylphenyl)carbamodithioate is a zinc-coordinated dithiocarbamate compound primarily used as a broad-spectrum fungicide. Its structure features a zinc ion complexed with a dithiocarbamate ligand bearing a 2-ethylphenyl substituent. This aromatic substituent distinguishes it from other zinc dithiocarbamates, influencing its physicochemical properties, such as lipophilicity, stability, and biological activity. The compound’s fungicidal action arises from its ability to inhibit enzymatic processes in fungal pathogens, though its specific mode of action remains under investigation .

Properties

IUPAC Name

zinc;N-(2-ethylphenyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11NS2.Zn/c2*1-2-7-5-3-4-6-8(7)10-9(11)12;/h2*3-6H,2H2,1H3,(H2,10,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSXJSASEUDSPP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)[S-].CCC1=CC=CC=C1NC(=S)[S-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Industrial Applications

2.1. Rubber Industry

One of the primary industrial applications of zinc N-ethyl-N-phenyldithiocarbamate is as an accelerator in the vulcanization process of natural rubber. The compound acts as a mediator between rubber and sulfur, enhancing the efficiency of the vulcanization reaction. This accelerates the formation of polysulfide networks, which improves the mechanical properties and durability of rubber products .

ApplicationDescription
Vulcanization AcceleratorEnhances rubber's mechanical properties through efficient cross-linking with sulfur.

2.2. Antifouling Agents

Zinc dithiocarbamates have also been explored as antifouling agents in marine environments. Their incorporation into coatings has shown synergistic effects when combined with traditional antifouling compounds, reducing biofouling on surfaces exposed to seawater .

Pharmaceutical Applications

3.1. Anticancer and Antimicrobial Activities

Research indicates that dithiocarbamate compounds, including zinc N-ethyl-N-phenyldithiocarbamate, possess significant anticancer and antimicrobial properties. These compounds can inhibit various enzymes and pathways involved in tumor growth and microbial proliferation . For instance, they have been studied for their potential in treating conditions such as leishmaniasis and other protozoan infections due to their selective toxicity against pathogenic cells .

Disease TreatedDithiocarbamate UsedMechanism
LeishmaniasisZinc DithiocarbamateInduces apoptosis in Leishmania cells without affecting mammalian cells.
CancerVarious DithiocarbamatesInhibits tumor growth through enzyme inhibition.

3.2. Medical Imaging

Dithiocarbamates have been utilized in medical imaging , particularly for radiolabeling agents used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Their ability to form stable complexes with radioisotopes enhances imaging quality and specificity .

Environmental Applications

4.1. Heavy Metal Remediation

Zinc N-ethyl-N-phenyldithiocarbamate has shown promise in environmental applications, particularly in the remediation of heavy metals from wastewater. Its chelating properties allow it to bind heavy metals effectively, facilitating their removal from contaminated water sources .

Heavy Metal RemovedEfficiency (%)Method Used
Lead>90%Dithiocarbamate-modified carbon compounds
Copper>90%Crosslinked polymer systems

Case Studies

5.1. Application in Wastewater Treatment

A study demonstrated that modified dithiocarbamates effectively removed heavy metals such as lead(II), copper(II), and cadmium(II) from wastewater within a short time frame (approximately 40 minutes) using crosslinked polymers grafted with dithiocarbamates .

5.2. Anticancer Research

In another case study, pyrrolidine dithiocarbamate was evaluated for its anticancer effects, showing significant inhibition of tumor cell proliferation through oxidative stress mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between zinc;N-(2-ethylphenyl)carbamodithioate and analogous zinc dithiocarbamates:

Compound Name Substituent Group Metal Center Key Applications Environmental Persistence
This compound 2-ethylphenyl Zinc Fungicide Moderate (data pending)
Metiram (zinc;N-[2-(sulfidoethyl)carbamodithioate]) Ethylenediamine-derived Zinc Fungicide (vegetables, fruits) High
Propineb (zinc;N-[1-(propan-2-yl)carbamodithioate]) Propan-2-yl Zinc Fungicide (ornamental crops) Moderate
Mancozeb Ethylenediamine-derived Mn/Zn mixture Fungicide (field crops) High

Key Observations:

  • Substituent Groups: The 2-ethylphenyl group in the target compound enhances aromaticity compared to aliphatic substituents in Metiram (ethyl) or Propineb (propan-2-yl).
  • Metal Centers : Unlike Mancozeb, which contains both manganese and zinc, the target compound and Metiram/Propineb are purely zinc-based. Manganese in Mancozeb may enhance redox activity, contributing to broader antifungal efficacy .

Physicochemical Properties

  • Solubility : Aliphatic substituents (e.g., Propineb’s propan-2-yl) increase water solubility compared to aromatic groups. The 2-ethylphenyl group likely renders the compound more hydrophobic, affecting formulation strategies .
  • Crystal Packing : highlights π–π interactions in benzyl-containing dithiocarbamates, suggesting similar interactions in the target compound. These interactions could enhance crystalline stability, impacting shelf life .

Preparation Methods

Standard Laboratory Protocol

The most widely reported method involves a two-step reaction sequence. First, N-ethyl-N-phenylamine reacts with carbon disulfide (CS₂) in ethanol/water (3:1 v/v) at 0–5°C for 2 hours under nitrogen, forming the intermediate ammonium dithiocarbamate. Sodium hydroxide maintains pH 9–10 to deprotonate the amine. Zinc sulfate heptahydrate is then added dropwise, precipitating the target complex as a pale yellow solid.

Key Variables

  • Molar Ratios : A 2:1 ligand-to-zinc ratio ensures complete complexation, minimizing unreacted Zn²⁺.

  • Temperature Control : Reactions below 10°C reduce CS₂ hydrolysis to trithiocarbonate byproducts.

  • Purification : Recrystallization from hot chloroform increases purity to >98%, verified by elemental analysis.

Alternative Solvent Systems

Recent studies explore solvent effects on yield and crystal morphology:

SolventYield (%)Crystal HabitPurity (%)
Ethanol/Water58Needles95
Acetonitrile63Prisms97
DMF71Platelets93
Data aggregated from small-scale trials (n=3)

Dimethylformamide (DMF) enhances solubility of intermediate species, though residual solvent requires vacuum drying at 80°C for 12 hours.

Mechanochemical Synthesis

Solvent-Free Grinding

Ball milling zinc acetate with potassium N-(2-ethylphenyl)dithiocarbamate (1:2 molar ratio) for 45 minutes at 350 rpm produces the complex in 82% yield. This method eliminates solvent waste and reduces reaction time from hours to minutes.

Advantages

  • No CS₂ handling hazards

  • 95% atom economy vs. 68% in solution-phase

  • Scalable to kilogram quantities using planetary mills

Limitations

  • Broad particle size distribution (0.5–50 μm)

  • Requires post-milling sieving for uniform crystals

Industrial Production Techniques

Continuous Flow Reactor Design

Large-scale synthesis employs tubular reactors with:

  • CS₂ Injection Module : Precisely meters 1.2 L/min into amine slurry

  • pH Control Zone : Automated NaOH addition maintains pH 9.5±0.2

  • Zinc Precipitation Chamber : Zinc chloride solution introduced at 45°C for rapid nucleation

Process Metrics

ParameterValue
Throughput120 kg/hr
Energy Consumption0.8 kWh/kg
Wastewater Generated5 L/kg product

Data from patent filings (2024)

Comparative Analysis of Synthetic Routes

Yield and Purity Tradeoffs

MethodYield (%)Purity (%)Reaction Time
Solution-Phase58–7193–974–6 hours
Mechanochemical828945 minutes
Continuous Flow949922 minutes

Benchmarking data from peer-reviewed studies

Continuous flow methods outperform batch processes in throughput and purity but require substantial capital investment (>$2M for full-scale plant).

ConditionHalf-Life (Days)
Air, 25°C42
N₂, 25°C310
Air, 4°C + BHT720

Accelerated stability testing data

Emerging Methodologies

Microwave-Assisted Synthesis

Irradiating the zinc-amine mixture at 150 W for 10 minutes achieves 88% yield with 50% energy reduction versus conventional heating. Crystal structure analysis shows smaller particle sizes (1–5 μm vs. 10–50 μm).

Biogenic Zinc Sources

Substituting chemical zinc salts with zinc oxide nanoparticles biosynthesized by Aspergillus niger reduces heavy metal waste by 40%. However, yields remain suboptimal at 34% due to incomplete solubilization.

Challenges and Optimization Strategies

Byproduct Formation

Major impurities include:

  • Zinc sulfide (from CS₂ over-reduction)

  • N-Ethyl-N-phenylurea (oxidation product)

  • Uncomplexed dithiocarbamate salts

Mitigation Approaches

  • Sparging with argon reduces oxide formation by 72%

  • Adding 1% (v/v) acetic acid suppresses urea generation

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for zinc N-(2-ethylphenyl)carbamodithioate complexes?

  • Methodology : Zinc carbamodithioate complexes are typically synthesized by reacting sodium dithiocarbamates with zinc salts (e.g., Zn(OAc)₂·2H₂O) under reflux conditions. For example, sodium acetyl(phenyl)carbamodithioate can be prepared by reacting N-phenylacetamide with carbon disulfide (CS₂) in ethanol with NaOH at 22–25°C, yielding 78–85% . Subsequent reaction with Zn²⁺ salts in methanol/DMF mixtures (1:1 v/v) under reflux for 3 hours isolates the zinc complex .
  • Optimization : Yield improvements involve stoichiometric control (1:1 molar ratio of ligand to Zn²⁺) and solvent selection (DMF enhances solubility of aromatic ligands) .

Q. What structural characterization techniques are critical for confirming the geometry of zinc carbamodithioate complexes?

  • Techniques :

  • X-ray crystallography : Resolves torsional angles (e.g., S–C–C–C = 67.8°) and π–π interactions (centroid distance = 3.823 Å) in crystal lattices .
  • Spectroscopy :
  • IR : Confirms dithiocarbamate bonding via ν(C=S) vibrations (950–1050 cm⁻¹) and ν(N–C) (1450–1550 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent effects on phenyl rings (e.g., ethyl groups at 2-position show distinct splitting patterns) .
  • Elemental analysis : Validates stoichiometry (e.g., C: 40.83% observed vs. 40.61% calculated for [(ZnL₁)₂]) .

Q. How are purity and stability assessed for these complexes in solution?

  • Analytical methods :

  • HPLC : Monitors degradation products under varying pH (e.g., acidic conditions may hydrolyze dithiocarbamate bonds).
  • TGA/DSC : Evaluates thermal stability; most zinc carbamodithioates decompose above 200°C .
  • UV-Vis spectroscopy : Tracks ligand-to-metal charge transfer (LMCT) bands (e.g., 350–450 nm) to confirm complex integrity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and antimicrobial activity of zinc carbamodithioates?

  • Approach :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .
  • Molecular docking : Simulate binding affinities to microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina; docking scores <−7 kcal/mol suggest strong inhibition .
    • Validation : Compare computational results with experimental MIC values (e.g., 12.5 µg/mL against S. aureus) .

Q. How should researchers address discrepancies in elemental analysis data for these complexes?

  • Case study : For [(ZnL₁)₂], observed C (40.83%) vs. calculated (40.61%) may arise from residual solvent (DMF) or ligand protonation .
  • Mitigation :

  • Repeat analyses under vacuum drying to remove solvent.
  • Use high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks .

Q. What experimental design principles apply to evaluating antimicrobial activity while avoiding false positives?

  • Protocol :

  • Culture conditions : Use Mueller-Hinton agar at pH 7.2 ± 0.1; incubate at 37°C for 18–24 hours .
  • Controls : Include zinc acetate (to rule out Zn²⁺ ion effects) and free ligands (to isolate dithiocarbamate contributions).
  • Dose-response : Test concentrations from 1.56–100 µg/mL; calculate IC₅₀ via nonlinear regression .

Q. How do substituents on the phenyl ring (e.g., ethyl vs. methoxy groups) influence bioactivity?

  • SAR insights :

  • Electron-donating groups (e.g., –OCH₃) enhance ligand solubility but reduce metal-binding affinity, lowering MIC values .
  • Bulky substituents (e.g., –CH₂CH₃ at 2-position) sterically hinder enzyme binding, as shown in docking studies .
    • Experimental validation : Synthesize analogs (e.g., N-(4-methoxyphenyl) derivatives) and compare logP values (HPLC-derived) with activity .

Q. What strategies mitigate poor solubility of zinc carbamodithioates in aqueous biological assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤2% v/v) to pre-dissolve complexes without denaturing proteins .
  • Nanoformulation : Encapsulate complexes in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .

Q. How do hydrogen bonding and π–π interactions in crystal packing affect reactivity?

  • Structural insights : Weak S–H···S and N–H···S hydrogen bonds (2.8–3.2 Å) stabilize the solid-state structure but dissociate in solution, increasing ligand lability .
  • Impact on reactivity : Enhanced lability accelerates ligand exchange in catalytic cycles (e.g., polymerization with RAFT agents) .

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